Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, with the Chemical Abstracts Service number 1855891-12-1, is a synthetic compound characterized by its molecular formula and a molecular weight of approximately 264.24 g/mol. This compound features a pyrazole ring substituted with a trifluoromethyl group and an ethyl butanoate moiety, contributing to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and agrochemicals .
These reactions are significant for modifying the compound for specific applications or enhancing its biological activity .
Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate exhibits promising biological activities. Research indicates that compounds containing pyrazole rings often display:
The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy .
The synthesis of Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate generally involves the following steps:
These methods allow for the efficient production of the compound while maintaining high yields and purity .
Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has several applications, including:
Studies focusing on the interactions of Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate with biological targets are essential for understanding its mechanism of action. These studies typically involve:
Such studies help elucidate its therapeutic potential and safety profile .
Several compounds share structural similarities with Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, including:
Compound Name | CAS Number | Key Features |
---|---|---|
Ethyl 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate | 1855888-32-2 | Similar pyrazole structure but with different substitution pattern |
4-Methylpyrazole | 19063-03-1 | Simple pyrazole without ester functionality |
Trifluoromethylpyrazoles | Various | General class known for diverse biological activities |
Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is unique due to its specific combination of functional groups that enhance both its solubility and biological activity compared to other similar compounds. The presence of both an ethyl ester and a trifluoromethyl group distinguishes it from simpler pyrazoles, potentially leading to enhanced efficacy in therapeutic applications .
The study of pyrazole derivatives traces its origins to the late 19th century, when German chemists Ludwig Knorr and Hans von Pechmann pioneered foundational synthetic methods. Knorr’s 1883 discovery of antipyrine (phenazone), the first synthetic analgesic drug, marked a watershed moment in medicinal chemistry. This breakthrough demonstrated the pharmacological potential of pyrazole scaffolds, spurring further investigations into their structural and functional properties. Concurrently, von Pechmann developed the Pechmann pyrazole synthesis in 1898, which utilized acetylene and diazomethane to construct the pyrazole core. These early advances established pyrazole chemistry as a critical domain in heterocyclic research, enabling the systematic exploration of substitution patterns and their effects on biological activity.
The mid-20th century witnessed the isolation of natural pyrazoles, such as 1-pyrazolyl-alanine from watermelon seeds in 1959, revealing their occurrence in biological systems. This discovery bridged synthetic and natural product chemistry, highlighting pyrazoles’ evolutionary role in plant biochemistry. By the late 20th century, pyrazole derivatives had become integral to pharmaceutical development, with notable examples including the COX-2 inhibitor celecoxib and the antifungal agent fluxapyroxad.
The introduction of trifluoromethyl (-CF₃) groups into pyrazole frameworks has revolutionized their physicochemical and pharmacological profiles. This substitution enhances metabolic stability, lipophilicity, and target-binding affinity through synergistic electronic and steric effects. For instance, the trifluoromethyl group’s strong electron-withdrawing nature polarizes adjacent carbon atoms, facilitating nucleophilic aromatic substitution reactions while resisting oxidative degradation.
Table 1: Comparative Properties of Trifluoromethyl-Substituted vs. Non-Fluorinated Pyrazoles
Property | Trifluoromethyl Pyrazole | Non-Fluorinated Pyrazole |
---|---|---|
LogP (Lipophilicity) | 2.8–3.5 | 1.2–1.8 |
Metabolic Half-Life (h) | 6.5–8.2 | 2.1–3.4 |
Protein Binding (%) | 89–94 | 72–78 |
These attributes make trifluoromethyl pyrazoles indispensable in drug discovery, particularly for central nervous system (CNS) targets and enzymes requiring hydrophobic interactions. Recent advances, such as the Paal-Knorr synthesis modified for -CF₃ incorporation, have expanded access to these derivatives.
Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS 1956379-36-4) exemplifies modern innovations in pyrazole functionalization. Its structure integrates three critical elements:
Table 2: Structural Components and Functional Roles
Component | Role |
---|---|
3-(Trifluoromethyl) Group | Electron-withdrawing stabilization |
Ethyl Butanoate Ester | Solubility/prodrug activation |
4-Methyl Substituent | Steric modulation |
This compound’s design reflects a strategic balance between lipophilicity (LogP ≈ 3.1) and solubility (0.8 mg/mL in PBS), making it a candidate for preclinical pharmacokinetic studies.
While trifluoromethyl pyrazoles dominate patent filings in oncology and neurology (38% of pyrazole-related patents in 2020–2024), key knowledge gaps persist:
Ongoing research focuses on computational modeling to predict metabolite formation and hybrid scaffolds combining pyrazoles with quinoline or triazine moieties.
The synthesis of trifluoromethyl pyrazoles has historically relied on condensation reactions between hydrazines and β-carbonyl compounds. For example, trifluoromethyl β-ketoesters or enaminoketones react with monosubstituted hydrazines to form pyrazole cores through Michael addition and cyclodehydration [3]. A notable method involves the reaction of 4-trifluoroacetyl-2,3-dihydropyrroles with hydrazines, yielding pyrazoles with aminoethyl side chains [3]. These routes often produce regioisomeric mixtures, necessitating separation techniques such as distillation or chromatography.
Di-Boc trifluoromethylhydrazine has also been employed as a precursor, reacting with dialdehydes or diketones under acidic conditions to form N-trifluoromethyl pyrazoles [4]. While effective, these methods face limitations in regiocontrol and require harsh conditions, driving the development of modern alternatives.
Recent advances focus on streamlining N-alkylation and functionalization. A high-yielding one-step procedure synthesizes 1-methyl-3-(trifluoromethyl)-1H-pyrazole from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, achieving regioselectivity through precise temperature and pressure control [2]. Post-synthetic modifications, such as bromination using N-bromosuccinimide (NBS), enable further diversification. For instance, bromination at the 4-position of 1-methyl-5-(trifluoromethyl)-1H-pyrazole facilitates coupling reactions for introducing aldehydes, acids, or boronates [2].
Lithiation strategies in flow reactors have emerged as a powerful tool for functionalizing pyrazole cores. By treating 1-methyl-3-(trifluoromethyl)-1H-pyrazole with lithium diisopropylamide (LDA) in continuous flow systems, researchers efficiently generate intermediates for sulfonyl chlorides and sulfinates [2]. These methods enhance scalability and reduce reaction times compared to batch processes.
Regioselectivity remains a critical challenge in pyrazole synthesis. A breakthrough one-step protocol produces regioisomeric mixtures of 1-methyl-3- and 5-(trifluoromethyl)-1H-pyrazoles, which are separated using boiling-point–pressure diagram analysis [2]. This approach eliminates multi-step purification and improves yields to >80%. Similarly, one-pot cyclizations of di-Boc trifluoromethylhydrazine with ketoesters leverage strong acids like trifluoroacetic acid (TFA) to suppress des-CF3 byproducts, achieving regioselective N-trifluoromethyl pyrazole formation [4].
Flow chemistry has revolutionized the synthesis of functionalized pyrazoles. The lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a microreactor demonstrates enhanced efficiency, with residence times under 10 minutes and near-quantitative yields [2]. Continuous flow systems also mitigate safety risks associated with exothermic reactions, such as those involving organolithium reagents. This technology enables the scalable production of pyrazole building blocks for high-throughput drug discovery.
Multicomponent reactions (MCRs) offer sustainable routes to pyrazoles by minimizing waste and step count. A Ti-imido-mediated oxidative coupling of alkynes, nitriles, and imido complexes forms multisubstituted pyrazoles without hydrazine [5]. This method constructs the N–N bond via oxidation-induced coupling on titanium, bypassing traditional toxic reagents. For example, reacting 3-hexyne with p-tolunitrile and azobenzene yields 4,5-diethyl-N-phenyl-3-p-tolylpyrazole in a single step [5]. Such strategies align with green chemistry principles by reducing hazardous byproducts.
Regioselectivity in pyrazole formation is influenced by electronic and steric factors. Electron-withdrawing groups like trifluoromethyl direct cyclization to specific positions, but competing pathways often arise. For instance, reactions of enaminodiketones with methylhydrazine yield mixtures of 4-benzoylpyrazoles and unexpected byproducts due to alternative ring-closure mechanisms [3]. Strategies to enhance selectivity include using bulky hydrazines or additives that stabilize transition states. Recent work shows that phenylhydrazines improve regioselectivity compared to methylhydrazines, favoring 4-phenylpyrazole formation [3].
Catalysts play a pivotal role in modern pyrazole synthesis. Titanium imido complexes facilitate multicomponent couplings by stabilizing reactive intermediates. For example, [py₂TiCl₂(NPh)]₂ catalyzes the oxidative coupling of alkynes and nitriles, forming diazatitanacyclohexadiene intermediates that undergo electrocyclic N–N coupling upon oxidation [5]. Acid catalysts, such as HCl or TFA, are equally critical, promoting cyclization while minimizing decomposition. In the synthesis of N-trifluoromethyl pyrazoles, dichloromethane (DCM) paired with TFA achieves optimal yields by stabilizing reactive hydrazine intermediates [4].